2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide
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Overview
Description
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is an organic compound characterized by a thieno-thiazine ring structure
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is the voltage-dependent calcium channels present in vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of vascular smooth muscle cells, which in turn affects blood pressure .
Mode of Action
this compound interacts with its targets by inhibiting the spontaneous motility produced by KCl (20 mM) in isolated rat portal vein, similar to the action of verapamil and diazoxide . Furthermore, this compound exhibits inhibitory effects when the cell membrane is depolarized by an increased extracellular KCl concentration (80 mM) .
Biochemical Pathways
The compound affects the calcium signaling pathway by selectively inhibiting KCl (80 mM)-induced 45Ca (2+) uptake in vascular tissue . This inhibition leads to a decrease in intracellular calcium concentration, which in turn causes relaxation of the vascular smooth muscle cells and a decrease in blood pressure .
Pharmacokinetics
It is known that the compound’s cardiovascular effects are observed upon acute administration in anaesthetized normotensive rats .
Preparation Methods
The synthesis of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide typically involves the Curtius rearrangement of appropriate sulfamoylacylazides. These azides are prepared from known starting materials . The reaction conditions often include the use of solvents and specific temperature controls to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thieno-thiazine ring structure .
Scientific Research Applications
It has shown promise as a voltage-dependent calcium channel blocker, which could be useful in treating cardiovascular diseases . Additionally, its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial applications .
Comparison with Similar Compounds
Similar compounds to 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide include 1,2,4-benzothiadiazine-1,1-dioxide and other thieno-thiazine derivatives. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities . For example, 1,2,4-benzothiadiazine-1,1-dioxide is known for its antimicrobial and antihypertensive properties, whereas this compound is primarily studied for its cardiovascular effects .
Properties
IUPAC Name |
1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVLQJUKYOVFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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